![molecular formula C10H10N2O4 B1449781 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol CAS No. 1029784-42-6](/img/structure/B1449781.png)
3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol
Overview
Description
The compound “3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol” is an organic compound based on its structure. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 2,4-dimethoxyphenyl group is a common motif in organic chemistry and is known to contribute to the properties of many compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have been synthesized based on dithiolopyrrolone scaffold . Another method involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single crystal X-ray diffraction . This technique provides molecular and structural elucidation at atomic level resolution.Scientific Research Applications
Antimicrobial and Anticancer Activities
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. For instance, certain derivatives have shown significant inhibitory activities against pathogenic bacteria and fungi, including Gram-positive, Gram-negative bacteria, and Candida albicans. Moreover, these compounds have exhibited potent anti-proliferative activity against various cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, demonstrating broad-spectrum antibacterial activities and considerable anti-proliferative effects (Al-Wahaibi et al., 2021).
Molecular and Material Science
Oxadiazole derivatives have been used extensively as electron transport materials in organic light-emitting diodes (OLEDs), enhancing device performance. Structural insights into these materials, obtained through synthesis and characterization, have led to a better understanding of their structure-property relationships, enabling the design of more efficient OLED materials (Emmerling et al., 2012).
Spectral Luminescent Properties
The spectral luminescent properties of 1,3,4-oxadiazoles have been studied, revealing their potential in applications requiring luminescence. For example, certain oxadiazoles containing specific substituents exhibit high quantum yields in both polar and nonpolar solvents, suggesting their suitability for use in luminescent materials and devices (Mikhailov et al., 2018).
Antioxidant Activity
Some 1,3,4-oxadiazole derivatives have been synthesized and assessed for their antioxidant properties. Compounds with specific substituents have demonstrated significant free-radical scavenging abilities, indicating their potential as antioxidants in various applications (Shakir et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-14-6-3-4-7(8(5-6)15-2)9-11-10(13)16-12-9/h3-5H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWKEWHRXNFJFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=O)N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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